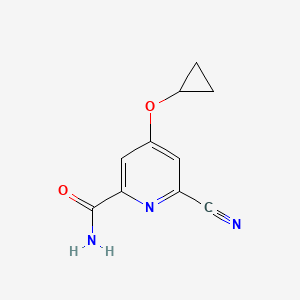

6-Cyano-4-cyclopropoxypicolinamide

Beschreibung

6-Cyano-4-cyclopropoxypicolinamide is a heterocyclic compound featuring a picolinamide backbone substituted with a cyano group at the 6-position and a cyclopropoxy moiety at the 4-position. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry, particularly in kinase inhibition or as an intermediate in synthesizing bioactive molecules.

Eigenschaften

Molekularformel |

C10H9N3O2 |

|---|---|

Molekulargewicht |

203.20 g/mol |

IUPAC-Name |

6-cyano-4-cyclopropyloxypyridine-2-carboxamide |

InChI |

InChI=1S/C10H9N3O2/c11-5-6-3-8(15-7-1-2-7)4-9(13-6)10(12)14/h3-4,7H,1-2H2,(H2,12,14) |

InChI-Schlüssel |

RQFWBCLUIPMLFS-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC1OC2=CC(=NC(=C2)C(=O)N)C#N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of 6-Cyano-4-cyclopropoxypicolinamide typically involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . Some common methods include:

Neat Methods: Direct treatment of amines with methyl cyanoacetate without solvent at room temperature.

Stirring without Solvent at Steam Bath: Ethyl cyanoacetate is stirred with amines at 70°C for 6 hours, then left to stir at room temperature overnight.

Fusion: Solvent-free reaction of aryl amines with ethyl cyanoacetate.

Analyse Chemischer Reaktionen

6-Cyano-4-cyclopropoxypicolinamide undergoes various chemical reactions, including:

Oxidation and Reduction: These reactions involve the gain or loss of electrons, respectively.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Cycloadditions and Nucleophilic Additions: These reactions are crucial for forming complex structures from simpler molecules.

Common reagents used in these reactions include transition metal catalysts, alkyl cyanoacetates, and various amines . Major products formed from these reactions include heterocyclic compounds, which are significant in medicinal chemistry .

Wissenschaftliche Forschungsanwendungen

6-Cyano-4-cyclopropoxypicolinamide has diverse applications in scientific research:

Wirkmechanismus

The mechanism of action of 6-Cyano-4-cyclopropoxypicolinamide involves its interaction with molecular targets and pathways. It acts by forming stable complexes with various biological molecules, influencing their activity and function . The cyano group plays a crucial role in these interactions, contributing to the compound’s reactivity and specificity .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

Key structural analogs and their substituent-driven differences are outlined below:

Key Observations :

- The cyclopropoxy group in 6-Cyano-4-cyclopropoxypicolinamide likely enhances metabolic stability compared to hydroxyl or methyl substituents, as cyclopropane rings resist enzymatic oxidation .

- The cyano group at the 6-position may improve binding affinity to target proteins (e.g., kinases) via dipole interactions, unlike chloro or methyl groups in analogs .

Research Implications and Limitations

- Gaps in Data: Direct studies on 6-Cyano-4-cyclopropoxypicolinamide are scarce; most inferences are drawn from structurally related compounds.

- Future Directions: Experimental validation of its pharmacokinetic profile, solubility, and biological activity is critical. Comparative studies with 6-chloro-4-hydroxypyrimidine could elucidate the impact of cyano vs. chloro substituents on target binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.